Cyclobutyl(5-methylthiophen-2-yl)methanamine
Description
Cyclobutyl(5-methylthiophen-2-yl)methanamine is a small organic molecule comprising a cyclobutyl ring linked to a methanamine group, which is further substituted with a 5-methylthiophen-2-yl moiety. The 5-methylthiophene group introduces electron-rich aromaticity, while the cyclobutyl ring contributes steric bulk and conformational rigidity.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
cyclobutyl-(5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H15NS/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8,10H,2-4,11H2,1H3 |
InChI Key |
RPTCLYLKIGTCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: There are several synthetic routes to prepare this compound. One common method involves the reaction of 5-methylthiophen-2-yl bromide with cyclobutylamine. The bromide group is replaced by the cyclobutyl(5-methylthiophen-2-yl)methanamine moiety. Reaction conditions typically involve a solvent (such as dichloromethane) and a base (such as potassium carbonate).
Industrial Production:: While industrial-scale production details may vary, the synthesis typically follows similar principles. Optimization for yield, purity, and safety is crucial in large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: Cyclobutyl(5-methylthiophen-2-yl)methanamine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclobutyl group or the amino group is replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Ring-Opening Reactions: The cyclobutyl ring can open under specific conditions.
- Bromine (Br2): Used for halogenation reactions.
- Hydrogen (H2): For reduction.
- Strong Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:: The specific products depend on the reaction type. For example, substitution reactions yield various derivatives of this compound.
Scientific Research Applications
- Building Block: Used in the synthesis of more complex molecules.
- Medicinal Chemistry: Investigated for potential drug development.
- Biological Studies: Used as a probe to study receptor interactions.
- Pharmacology: Investigated for potential therapeutic applications.
- Fine Chemicals: Used in specialty chemical manufacturing.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of Cyclobutyl(5-methylthiophen-2-yl)methanamine, along with their molecular properties and applications:
Key Observations:
Substituent Effects on Molecular Weight and Reactivity :
- Bromine and chlorine substituents (e.g., ) increase molecular weight and polarity compared to the methyl group in the target compound. These halogens may enhance binding affinity to hydrophobic enzyme pockets but could reduce solubility.
- The pyridinesulfonyl group in introduces a polar sulfone moiety, significantly altering electronic properties and enabling hydrogen bonding, which correlates with its anti-metastatic activity.
Biological Activity :
- Thiophene derivatives with sulfonyl groups (e.g., ) demonstrate explicit bioactivity, such as LOX inhibition, whereas halogenated analogs () are primarily intermediates.
- Cyclobutylmethanamine derivatives with piperazine or indole substituents (e.g., ) show potent inhibition of p97 ATPase, suggesting that the target compound’s methylthiophene group could be optimized for similar targets.
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, brominated or chlorinated thiophenes are prepared using N-bromosuccinimide (NBS) or sulfuryl chloride , while sulfonylated variants require sulfonation of thiophene precursors .
Physicochemical Properties and Stability
However, inferences can be drawn:
Biological Activity
Cyclobutyl(5-methylthiophen-2-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 219.76 g/mol. The compound features a cyclobutyl group attached to a 5-methylthiophen-2-yl moiety, which contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine functional group allows for hydrogen bonding and ionic interactions, influencing biochemical pathways involved in cell signaling, growth, and apoptosis.
Interaction with Biological Targets
Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. For example, it has been studied for potential anticancer properties by inhibiting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism .
Antimicrobial and Anticancer Properties
This compound has shown promise in several biological assays:
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited LDH in highly glycolytic cancer cell lines, leading to reduced lactate production and delayed cell growth. This suggests a potential role in metabolic reprogramming of cancer cells .
- Antimicrobial Effects : The compound was evaluated against several microbial strains, showing significant inhibition rates compared to control groups. This highlights its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine | Cyclopropyl group instead of cyclobutyl | Similar receptor interactions but differing potency |
| (Phenyl)[(5-methylthiophen-2-yl)methyl]amine | Phenyl group replacing cyclobutane | Known for analgesic properties |
| (Cyclohexyl)[(5-methylthiophen-2-yl)methyl]amine | Cyclohexane ring | Broader range of receptor interactions |
These comparisons illustrate how variations in the ring size and substituents can significantly influence biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
